Leukotriene C4-d5
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Overview
Description
Leukotriene C4-d5 is a deuterium-labeled analog of Leukotriene C4. Leukotriene C4 is a cysteinyl leukotriene produced by the conjugation of glutathione to Leukotriene A4, catalyzed by Leukotriene C4 synthase. This compound is primarily used as an internal standard for the quantification of Leukotriene C4 by gas chromatography or liquid chromatography-mass spectrometry .
Mechanism of Action
Target of Action
Leukotriene C4-d5, also known as Leukotriene C4, primarily targets the Cysteinyl leukotriene receptors 1 and 2 (CYSLTR1 and CYSLTR2) . These receptors are G-protein coupled receptors that play a crucial role in mediating the effects of leukotrienes . Additionally, it also targets the Multidrug resistance-associated protein 1 .
Mode of Action
This compound interacts with its targets, leading to various physiological changes. It binds to CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction . This interaction results in the stimulation of mucus secretion in the lung and contractions of nonvascular and some vascular smooth muscle .
Biochemical Pathways
The biosynthesis of this compound involves the 5-lipoxygenase pathway . This pathway is initiated by the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase . The process is orchestrated by the translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2, arachidonate 5-lipoxygenase, 5-lipoxygenase-activating protein, and LTC4 synthase, which couples glutathione to an LTA4 intermediate .
Pharmacokinetics
It is known that the mrp1 transporter secretes cytosolic this compound
Result of Action
The action of this compound leads to various molecular and cellular effects. It stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . In an intracrine manner, it elicits nuclear translocation of NADPH oxidase 4, ROS accumulation, and oxidative DNA damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in cells of non-hematopoietic lineage, endoplasmic reticulum stress and chemotherapy can induce the biosynthesis of this compound . These factors trigger the nuclear translocation of the two Leukotriene C4 receptors, influencing the compound’s action .
Biochemical Analysis
Biochemical Properties
Leukotriene C4-d5 is produced by the 5-lipoxygenase (5-LO) enzyme from arachidonic acid (AA) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is the product of the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . The nature of these interactions involves the regulation of various metabolic and physiological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . It also promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds at different affinities to two G-protein coupled receptors: CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a part of the 5-lipoxygenase pathway of arachidonic acid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, the MRP1 transporter secretes cytosolic this compound .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, this compound synthase is distributed in the outer nuclear membrane and peripheral endoplasmic reticulum but is excluded from the inner nuclear membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leukotriene C4-d5 is synthesized by incorporating five deuterium atoms at specific positions (19, 19’, 20, 20, and 20) of Leukotriene C4. The synthesis involves the catalytic conjugation of glutathione to Leukotriene A4, facilitated by Leukotriene C4 synthase .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the incorporation of deuterium atoms at the desired positions. The compound is then purified and formulated as a solution in ethanol or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
Leukotriene C4-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research and analytical applications .
Scientific Research Applications
Leukotriene C4-d5 is widely used in scientific research due to its role as an internal standard for quantifying Leukotriene C4. Its applications include:
Chemistry: Used in analytical chemistry for the accurate quantification of Leukotriene C4 in various samples.
Biology: Employed in studies investigating the role of leukotrienes in biological processes, such as inflammation and immune response.
Medicine: Utilized in medical research to understand the pathophysiology of diseases like asthma and allergic reactions.
Industry: Applied in the pharmaceutical industry for the development and testing of leukotriene receptor antagonists and other related drugs .
Comparison with Similar Compounds
Similar Compounds
Leukotriene C4-d5 is similar to other cysteinyl leukotrienes, including:
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
- Leukotriene F4
Uniqueness
The uniqueness of Leukotriene C4-d5 lies in its deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. This labeling enhances the accuracy and precision of analytical measurements, distinguishing it from other cysteinyl leukotrienes .
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNVDXQDILPJIG-IHTYDPOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47N3O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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